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molecular formula C24H27NO3 B8722947 1-(Dibenzylamino)-3-(4-methoxyphenoxy)propan-2-ol

1-(Dibenzylamino)-3-(4-methoxyphenoxy)propan-2-ol

Cat. No. B8722947
M. Wt: 377.5 g/mol
InChI Key: CGJKZWCNKHETJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476016B2

Procedure details

A solution of glycidyl 4-methoxyphenyl ether (1.10 g, 6.10 mmol), dibenzylamine (1.25 g, 6.33 mmol), and anhydrous ethyl alcohol (20 mL) was heated at 80° C. for 2 days. The solvent was evaporated under reduced pressure to give the title compound as a clear oil (2.36 g, 100%). 1H NMR (CDCl3) δ 7.35-7.30 (m, 7H), 7.28-7.25 (m, 3H), 6.82-6.76 (m, 4H), 4.10-4.07 (m, 1H), 3.83-3.81 (m, 3H), 3.78-3.76 (m, 1H), 3.76 (s, 3H), 3.53 (d, 2H, J=13.4 Hz), 2.66 (d, 2H, J=6.5 Hz). Mass spectrum (LCMS, ESI) calcd. for C24H27NO3: 378 (M+H). Found: 378.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][CH:11]2[O:13][CH2:12]2)=[CH:5][CH:4]=1.[CH2:14]([NH:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[CH2:22]([N:21]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:12][CH:11]([OH:13])[CH2:10][O:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OCC1CO1
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC(COC1=CC=C(C=C1)OC)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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